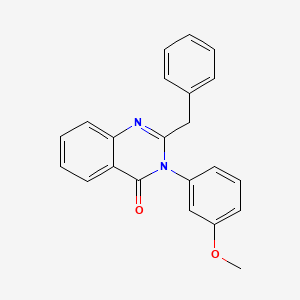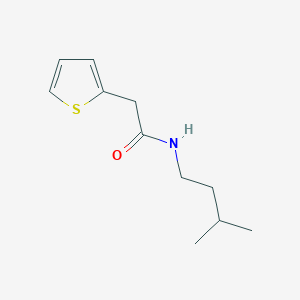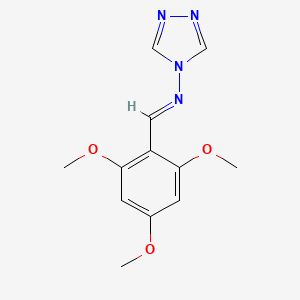![molecular formula C17H20ClN3O3 B5608981 1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone](/img/structure/B5608981.png)
1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system.
Mecanismo De Acción
1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can lead to a range of effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the central nervous system, including the ability to block the induction of long-term potentiation (LTP) and long-term depression (LTD), which are important processes involved in learning and memory. Additionally, this compound has been shown to have analgesic effects, reducing pain sensation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone in lab experiments is its ability to selectively block the NMDA receptor, allowing researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone. One area of interest is the development of more selective NMDA receptor antagonists, which could have improved therapeutic potential for a range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic effects of this compound, which could lead to the development of new pain medications. Finally, there is ongoing research exploring the potential role of NMDA receptor antagonists in the treatment of addiction and other psychiatric disorders.
Métodos De Síntesis
1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the addition of 2-oxo-1-pyrrolidine acetamide and methyl iodide. This results in the formation of this compound, which can be purified through a series of recrystallization steps.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone has been extensively studied for its potential applications in the field of neuroscience. Specifically, it has been shown to have a range of effects on the NMDA receptor, which is involved in a variety of physiological processes including learning and memory, synaptic plasticity, and pain sensation.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-[2-(2-oxopyrrolidin-1-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-9-21(14-5-2-4-13(18)8-14)17(24)11-20(12)16(23)10-19-7-3-6-15(19)22/h2,4-5,8,12H,3,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGHHWPPHYMHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5608898.png)


![N-(2,6-difluorobenzyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5608917.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5608947.png)
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5608952.png)
![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)
![N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)
![3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5608974.png)
![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)